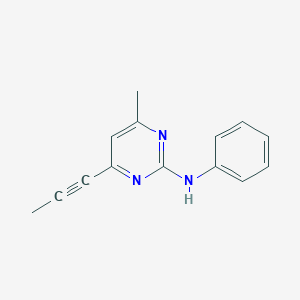
Mepanipyrim
Cat. No. B033164
Key on ui cas rn:
110235-47-7
M. Wt: 223.27 g/mol
InChI Key: CIFWZNRJIBNXRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04943675
Procedure details


Into a 50 ml reaction flask equipped with a stirrer, a thermometer and a condenser, 1.30 g (0.005 mol) of 2-anilino-4-methyl-6-(2-chloropropen-1-yl)pyrimidine and 10 ml of anhydrous tetrahydrofuran were charged and dissolved, and then the mixture was cooled to -10° under stirring in a nitrogen gas atmosphere. Then, 1.28 g (0.0114 mol) of potassium tert-butoxide was dissolved in 10 ml of anhydrous tetrahydrofuran and dropwise added thereto at a temperature of from -8° to -12° C., and the mixture was stirred at -15° C. for one hour. Then, 5 ml of 1N hydrochloric acid was dropwise added thereto, and 50 ml of water and a small amount of sodium hydrogen carbonate were added to bring the pH of the aqueous layer to 7. Then, the mixture was extracted with 70 ml of toluene, and the extract was dried over anhydrous sodium sulfate. The toluene layer was concentrated and subjected to silica gel column chromatography (n-hexane/ethyl acetate=10/1) to obtain 1.04 g of 2-anilino-4-methyl-6-(1-propynyl)pyrimidine having a melting point of from 125° to 126° C. The yield was 93.2%.
Name
2-anilino-4-methyl-6-(2-chloropropen-1-yl)pyrimidine
Quantity
1.3 g
Type
reactant
Reaction Step One







Yield
93.2%
Identifiers


|
REACTION_CXSMILES
|
[NH:1]([C:8]1[N:13]=[C:12]([CH3:14])[CH:11]=[C:10]([CH:15]=[C:16](Cl)[CH3:17])[N:9]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.CC(C)([O-])C.[K+].Cl.C(=O)([O-])O.[Na+]>O1CCCC1.O>[NH:1]([C:8]1[N:13]=[C:12]([CH3:14])[CH:11]=[C:10]([C:15]#[C:16][CH3:17])[N:9]=1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:1.2,4.5|
|
Inputs


Step One
|
Name
|
2-anilino-4-methyl-6-(2-chloropropen-1-yl)pyrimidine
|
|
Quantity
|
1.3 g
|
|
Type
|
reactant
|
|
Smiles
|
N(C1=CC=CC=C1)C1=NC(=CC(=N1)C)C=C(C)Cl
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Two
|
Name
|
|
|
Quantity
|
1.28 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)([O-])C.[K+]
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Three
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(O)([O-])=O.[Na+]
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
under stirring in a nitrogen gas atmosphere
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Into a 50 ml reaction flask
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
equipped with a stirrer
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
dissolved
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was cooled to -10°
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
dropwise added
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
at a temperature of from -8° to -12° C., and the mixture was stirred at -15° C. for one hour
|
|
Duration
|
1 h
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
Then, the mixture was extracted with 70 ml of toluene
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the extract was dried over anhydrous sodium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The toluene layer was concentrated
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N(C1=CC=CC=C1)C1=NC(=CC(=N1)C)C#CC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.04 g | |
| YIELD: PERCENTYIELD | 93.2% | |
| YIELD: CALCULATEDPERCENTYIELD | 93.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
